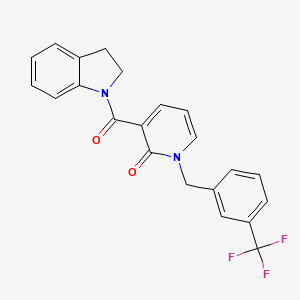

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

CAS No.: 946254-37-1

Cat. No.: VC4444932

Molecular Formula: C22H17F3N2O2

Molecular Weight: 398.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946254-37-1 |

|---|---|

| Molecular Formula | C22H17F3N2O2 |

| Molecular Weight | 398.385 |

| IUPAC Name | 3-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |

| Standard InChI | InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2 |

| Standard InChI Key | VVTGKXYGIJVDKO-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition and Functional Groups

The molecular formula of 3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is C23H17F3N2O2, derived from systematic naming conventions. The structure comprises:

-

A pyridin-2(1H)-one core, a lactam ring known for its hydrogen-bonding capacity and metabolic stability.

-

An indoline-1-carbonyl group attached at position 3, introducing a fused bicyclic system with a secondary amide linkage.

-

A 3-(trifluoromethyl)benzyl substituent at position 1, contributing hydrophobic and electron-withdrawing effects .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H17F3N2O2 |

| Molecular Weight | 422.39 g/mol |

| Hybridization | sp²/sp³ (aromatic and aliphatic regions) |

| Key Functional Groups | Lactam, carbonyl, trifluoromethyl |

The trifluoromethyl group enhances lipid solubility and metabolic resistance, while the lactam and carbonyl groups facilitate hydrogen bonding, influencing solubility and target interactions .

Stereochemical Considerations

Although crystallographic data for this specific compound are unavailable, analogous structures, such as ethyl 3-(1-methyl-1H-indole-2-carbonyl), exhibit planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain . For the target molecule, the indoline carbonyl likely adopts a Z-configuration due to conjugation with the pyridinone ring, while the benzyl group’s trifluoromethyl moiety occupies a para position relative to the methylene bridge .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

Disconnection of the target molecule suggests three key fragments:

-

Pyridin-2(1H)-one core: Accessible via cyclization of β-ketoamides or oxidation of piperidinones.

-

Indoline-1-carbonyl group: Derived from indoline carboxylic acid or its activated esters.

-

3-(Trifluoromethyl)benzyl substituent: Introduced via alkylation using 3-(trifluoromethyl)benzyl bromide .

Proposed Synthetic Route

A plausible synthesis involves:

-

Formation of the pyridinone core: Reacting γ-ketoamide precursors under acidic or thermal conditions to induce cyclodehydration, as demonstrated in the synthesis of 2-CF3-3-benzylindoles .

-

Coupling with indoline-1-carbonyl chloride: Using Schotten-Baumann conditions to acylate the pyridinone nitrogen.

-

N-Alkylation with 3-(trifluoromethyl)benzyl bromide: Employing a base like potassium carbonate in DMF to introduce the benzyl group .

Critical Reaction Insights

-

Reductive cyclization: Analogous to the NH4HCO2-Pd/C system used for nitro group reduction in indole synthesis , this method could stabilize intermediates during pyridinone formation.

-

Steric effects: The bulky trifluoromethyl group may necessitate prolonged reaction times or elevated temperatures for complete alkylation .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s log P (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity due to the trifluoromethyl group. Aqueous solubility is likely limited (<1 mg/mL) but may improve in polar aprotic solvents like DMSO or DMF .

Thermal and Oxidative Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume